3-((3-fluorobenzyl)thio)-1H-indole
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Overview
Description
3-((3-fluorobenzyl)thio)-1H-indole is an organic compound that features a fluorobenzyl group attached to a thioether linkage, which is further connected to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-fluorobenzyl)thio)-1H-indole typically involves the reaction of 3-fluorobenzyl chloride with 1H-indole-3-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((3-fluorobenzyl)thio)-1H-indole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the fluorine atom or reduce other functional groups.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Br2, Cl2), alkyl halides.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of de-fluorinated or reduced indole derivatives.
Substitution: Formation of nitrated, halogenated, or alkylated indole derivatives.
Scientific Research Applications
3-((3-fluorobenzyl)thio)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 3-((3-fluorobenzyl)thio)-1H-indole involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The fluorobenzyl group may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-((4-fluorobenzyl)thio)-1H-indole
- 3-((3-chlorobenzyl)thio)-1H-indole
- 3-((3-bromobenzyl)thio)-1H-indole
Uniqueness
3-((3-fluorobenzyl)thio)-1H-indole is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNS/c16-12-5-3-4-11(8-12)10-18-15-9-17-14-7-2-1-6-13(14)15/h1-9,17H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJFZHCHUFCQOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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